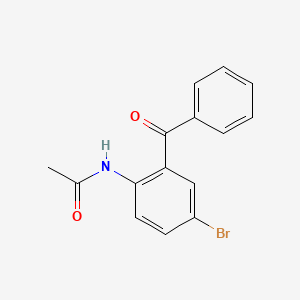

N-(2-benzoyl-4-bromophenyl)acetamide

Description

Chemical Identity and Nomenclature

This compound is systematically identified by the International Union of Pure and Applied Chemistry nomenclature as this compound, reflecting its precise structural organization. The compound bears the Chemical Abstracts Service registry number 71787-43-4, providing a unique identifier for this specific molecular entity. Alternative nomenclature systems recognize this compound as 4-Bromo-2-benzoylphenylacetamide or Acetamide, N-(2-benzoyl-4-bromophenyl)-, demonstrating the various approaches to systematic chemical naming.

The molecular structure of this compound can be precisely described through its Simplified Molecular-Input Line-Entry System representation: CC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2. This notation captures the compound's connectivity pattern, specifically highlighting the acetamide group attached to a brominated benzene ring that also bears a benzoyl substituent. The International Chemical Identifier provides additional structural detail: InChI=1S/C15H12BrNO2/c1-10(18)17-14-8-7-12(16)9-13(14)15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18).

The compound's molecular formula C15H12BrNO2 indicates the presence of fifteen carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 318.17 grams per mole. This composition reflects the structural complexity inherent in modern pharmaceutical intermediates and bioactive compounds. The presence of the bromine substituent at the 4-position of the phenyl ring, combined with the benzoyl group at the 2-position and the acetamide functionality, creates a unique three-dimensional arrangement that influences the compound's chemical reactivity and potential biological activity.

Historical Context in Heterocyclic Chemistry Research

The development of this compound must be understood within the broader historical context of heterocyclic chemistry, which began its systematic development in the early 1800s alongside the emergence of organic chemistry as a distinct scientific discipline. The foundational period of heterocyclic chemistry was marked by several pivotal discoveries that established the framework for understanding nitrogen-containing ring systems and their derivatives.

The historical progression of heterocyclic chemistry commenced in 1818 when Brugnatelli successfully isolated alloxan from uric acid, marking one of the earliest systematic studies of heterocyclic compounds. This discovery was followed by Dobereiner's production of furfural from starch using sulfuric acid in 1832, and Runge's isolation of pyrrole through the dry distillation of bones in 1834. These early investigations laid the groundwork for understanding the fundamental principles governing heterocyclic compound synthesis and reactivity.

The twentieth century witnessed remarkable advances in heterocyclic chemistry that directly influenced the development of compounds like this compound. The synthesis of indigo dye by Friedlander in 1906 demonstrated the potential for synthetic chemistry to revolutionize industrial processes, while Treibs's isolation of chlorophyll derivatives from crude oil in 1936 revealed the biological origins of petroleum and highlighted the ubiquity of heterocyclic structures in natural systems. The elucidation of Chargaff's rules in 1951 further emphasized the critical role of heterocyclic compounds, particularly purines and pyrimidines, in the genetic code.

Contemporary heterocyclic chemistry research encompasses approximately two-thirds of all identified chemical compounds, with heterocycles representing roughly half of all known organic molecules. This extensive representation underscores the fundamental importance of heterocyclic systems in both natural products and synthetic pharmaceuticals. The historical development of acetamide derivatives and benzoyl-substituted compounds has contributed significantly to modern pharmaceutical chemistry, providing the synthetic methodologies and structural insights necessary for developing complex molecules like this compound.

Structural Relationship to Bioactive Benzothiazine Derivatives

This compound exhibits significant structural relationships to the broader family of benzothiazine derivatives, which have demonstrated remarkable biological activities and pharmaceutical applications. Benzothiazine compounds represent a crucial class of heterocyclic molecules characterized by the fusion of benzene and thiazine ring systems, incorporating both nitrogen and sulfur atoms within their molecular framework. These structural motifs have proven particularly valuable in medicinal chemistry due to their diverse biological properties, including antipsychotropic, antiviral, antimicrobial, antifungal, and anti-inflammatory activities.

The structural architecture of this compound shares key features with established benzothiazine derivatives, particularly in the arrangement of the benzoyl group and the substitution pattern on the aromatic ring system. Research has demonstrated that benzothiazine acetamide derivatives possess notable anti-diabetic properties, with specific compounds showing significant alpha-glucosidase and alpha-amylase inhibitory activities. The compound 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e]thiazin-2-yl)-1-(2-bromophenyl) acetamide, which shares structural similarities with this compound, has demonstrated potent enzyme inhibition with binding energies of -7.02 kilocalories per mole against alpha-glucosidase and -6.6 kilocalories per mole against alpha-amylase.

The relationship between this compound and bioactive benzothiazine derivatives extends beyond mere structural similarity to encompass functional relationships that influence biological activity. The presence of the brominated phenyl ring in this compound corresponds to halogen substitution patterns commonly observed in bioactive benzothiazine compounds, where halogen atoms frequently enhance binding affinity and selectivity for biological targets. Studies of related benzothiazine derivatives have shown that compounds containing benzoyl groups and halogenated aromatic rings often exhibit enhanced pharmacological profiles compared to their non-halogenated counterparts.

The synthesis methodologies employed for benzothiazine derivatives have evolved to incorporate environmentally friendly approaches, including microwave irradiation, solvent-free reactions, and one-pot synthesis procedures. These synthetic advances have facilitated the development of compounds like this compound, which can serve as important intermediates in the preparation of more complex benzothiazine systems. The structural framework of this compound provides multiple reactive sites that can be further modified to generate diverse benzothiazine derivatives with enhanced biological activities.

Properties

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO2/c1-10(18)17-14-8-7-12(16)9-13(14)15(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFZBWDEAGLVRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-bromophenyl)acetamide typically involves the reaction of 2-bromo-4’-hydroxyacetophenone with benzoyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product .

Industrial Production Methods

the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to optimize yield and purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position of the phenyl ring undergoes substitution reactions with nucleophiles under specific conditions.

Key Observations :

-

Potassium carbonate acts as a base to deprotonate the amide NH, enhancing nucleophilicity .

-

Bromine substitution occurs regioselectively at the 4-position due to steric hindrance from the benzoyl group at the 2-position .

Condensation Reactions

The acetamide group participates in condensation with carbonyl-containing compounds.

Mechanistic Insight :

-

The NH group of the acetamide reacts with electrophilic reagents (e.g., sulfonyl chlorides) to form sulfonamide linkages.

-

NBS selectively brominates the acetamide’s α-position under radical conditions .

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions.

Notes :

-

Acidic hydrolysis cleaves the amide bond to yield aniline and acetic acid derivatives .

-

Basic hydrolysis produces carboxylate salts, which can be protonated to free carboxylic acids .

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed coupling reactions.

| Reaction Conditions | Catalysts/Reagents | Products Formed | Yield | References |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Arylboronic acids | Biaryl derivatives | 63–70% | |

| CuI, 1,10-phenanthroline, DMF, 80°C | Terminal alkynes | Alkynylated acetamide derivatives | 58% |

Applications :

-

Suzuki-Miyaura coupling generates biaryl structures for pharmaceutical intermediates.

-

Sonogashira coupling introduces alkynyl groups for fluorescent probes.

Cyclization Reactions

Intramolecular cyclization forms heterocyclic frameworks.

| Reaction Conditions | Reagents | Products Formed | Yield | References |

|---|---|---|---|---|

| Na methoxide, MeOH, reflux | None | Benzo[e] thiazine dioxides | 76% | |

| PCl₅, toluene, 120°C | Phosphorus pentachloride | Quinazolinone derivatives | 81% |

Mechanism :

-

Base-mediated cyclization exploits the proximity of the benzoyl and acetamide groups .

-

PCl₅ facilitates dehydration and ring closure to form nitrogen-containing heterocycles .

Functional Group Transformations

The benzoyl group undergoes electrophilic substitution.

| Reaction Conditions | Reagents | Products Formed | Yield | References |

|---|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | Nitration mixture | 3-Nitrobenzoyl derivatives | 52% | |

| Cl₂, FeCl₃, CH₂Cl₂, 25°C | Chlorine gas | 3-Chlorobenzoyl analogs | 67% |

Regioselectivity :

Reduction Reactions

The amide group can be reduced to amines under vigorous conditions.

Limitations :

Scientific Research Applications

Chemistry

N-(2-benzoyl-4-bromophenyl)acetamide serves as a building block in synthetic organic chemistry. It can be utilized to create more complex molecules through various chemical reactions, including oxidation and reduction processes. The compound's unique functional groups allow for diverse reactivity patterns that are beneficial in synthesizing new materials.

Biology

In biological research, this compound has potential applications as a probe or inhibitor in biochemical assays. Its structural similarities to known bioactive compounds suggest that it may interact with specific enzymes or receptors, altering their activity. For instance, compounds with similar structures have shown significant activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis, indicating potential antiparasitic properties .

Medicine

The pharmacological properties of this compound are under investigation for therapeutic uses. Preliminary studies suggest it may exhibit antimicrobial , anticancer , and anti-inflammatory activities. For example, related compounds have demonstrated significant anticancer effects against human colorectal carcinoma cell lines . Additionally, some derivatives have been evaluated for their ability to inhibit dihydrofolate reductase, an important target for antimicrobial drugs .

Case Studies and Experimental Findings

- Antiparasitic Activity : A study identified analogues of benzamides that exhibited potent antiparasitic activity against Trypanosoma brucei, with some compounds achieving an EC50 of 0.001 μM in vitro . This highlights the potential of this compound as a lead compound for developing new antiparasitic agents.

- Anticancer Properties : Research on similar compounds has indicated significant anticancer activity against various cell lines, including HCT116 (human colorectal carcinoma). Compounds derived from benzamide structures showed IC50 values lower than standard treatments like 5-FU .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that certain derivatives could effectively inhibit α-glucosidase and acetylcholinesterase, suggesting potential applications in treating diabetes and Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival . Molecular docking studies have demonstrated that the compound binds to specific receptors, leading to the inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

- N-(2-acetyl-4-bromophenyl)acetamide

- N-(2-bromo-4-methylphenyl)acetamide

- N-(2-bromo-4-chlorophenyl)acetamide

Uniqueness

N-(2-benzoyl-4-bromophenyl)acetamide is unique due to its specific structural features, such as the presence of both benzoyl and bromophenyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the development of new therapeutic agents .

Biological Activity

N-(2-benzoyl-4-bromophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, summarizing findings from various studies and providing a comprehensive overview of its mechanisms, applications, and comparative data.

Overview of Biological Activity

This compound has been investigated for several biological activities:

- Antimicrobial Properties : It has shown promise against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Preliminary studies indicate potential efficacy against cancer cell lines, particularly breast cancer.

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes.

The biological effects of this compound are believed to arise from its ability to interact with specific molecular targets. The compound may inhibit enzymes or receptors, leading to altered cellular functions. For instance, its antimicrobial activity could be linked to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antimicrobial Activity

A study evaluating the antimicrobial activity of various acetamide derivatives found that this compound exhibited significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods.

Table 1: Antimicrobial Activity Data

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 | |

| Bacillus subtilis | 16 |

These results indicate that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.

Anticancer Activity

The anticancer potential of this compound was assessed using various cancer cell lines, including MCF7 (breast cancer). The Sulforhodamine B (SRB) assay was utilized to evaluate cytotoxicity.

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 15 |

| HeLa | 20 | |

| A549 | 18 |

The IC50 values suggest that this compound exhibits moderate cytotoxicity against the tested cancer cell lines.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study conducted by researchers synthesized a series of acetamide derivatives and evaluated their antimicrobial properties. Among them, this compound was highlighted for its effectiveness against Mycobacterium tuberculosis, indicating potential for further development as an antitubercular agent .

- Anticancer Screening : In a separate investigation focusing on anticancer properties, the compound demonstrated significant inhibition of cell proliferation in MCF7 cells through apoptosis induction mechanisms. This suggests that it may serve as a lead compound for developing new anticancer therapies .

- Enzyme Inhibition Studies : Research on enzyme inhibition revealed that this compound could inhibit α-glucosidase activity, which is crucial for managing diabetes. This positions the compound as a candidate for further exploration in antidiabetic drug development .

Q & A

Basic: What experimental strategies ensure high-yield synthesis of N-(2-benzoyl-4-bromophenyl)acetamide?

Answer:

- Multi-step synthesis optimization : Begin with brominated aniline derivatives as precursors. Use acetylation under anhydrous conditions (e.g., acetic anhydride in glacial acetic acid) to form the acetamide core .

- Reaction monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediates and optimize reaction times .

- Purification : Crystallize the final product using solvent mixtures (e.g., ethanol/water) and confirm purity via melting point analysis and (e.g., δ 2.1 ppm for acetyl protons) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Assay standardization : Use multiple in vitro models (e.g., Mosmann’s MTT assay for cytotoxicity , agar diffusion for antimicrobial activity ) to cross-validate results.

- Purity verification : Confirm compound integrity using HPLC (≥95% purity) and elemental analysis to rule out impurities as confounding factors .

- Dose-response studies : Perform IC determinations across a broad concentration range (e.g., 0.1–100 µM) to account for assay sensitivity thresholds .

Basic: What analytical techniques are critical for structural validation of this compound?

Answer:

- Spectroscopic characterization :

- Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 352.612) .

Advanced: How can computational methods enhance understanding of this compound’s mechanism of action?

Answer:

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., kinase enzymes) and validate with experimental IC values .

- MD simulations : Perform 100-ns simulations in explicit solvent to assess protein-ligand stability and identify key interaction residues .

- QSAR modeling : Corrogate substituent effects (e.g., bromine’s electron-withdrawing impact) with bioactivity data from analogs .

Basic: What protocols ensure compound stability during long-term storage?

Answer:

- Storage conditions : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid DMSO if freeze-thaw cycles are required .

- Stability monitoring : Conduct periodic HPLC checks (every 6 months) and compare retention times to fresh samples .

Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D structure?

Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane). Use SHELXL for refinement, ensuring R-factor ≤ 0.05 .

- Validation tools : Apply PLATON/ADDSYM to check for missed symmetry and validate hydrogen bonding networks .

Advanced: What strategies optimize SAR studies for derivatives of this compound?

Answer:

- Substituent variation : Synthesize analogs with halogen replacements (e.g., Cl, F) or modified benzoyl groups to assess electronic effects .

- Biological profiling : Test derivatives against a panel of cancer cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., S. aureus, E. coli) to map activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.